N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a diazatricyclo structure, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxyphenyl group, and the construction of the diazatricyclo structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide include other piperidine derivatives and compounds with diazatricyclo structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C25H26N4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c1-31-18-9-10-20(32-2)17(12-18)14-29(25(30)16-6-5-11-26-13-16)24-23-22(27-15-28-24)19-7-3-4-8-21(19)33-23/h3-4,7-10,12,15-16,26H,5-6,11,13-14H2,1-2H3 |
InChI Key |
XXHFWNKUKRTGSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN(C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C5CCCNC5 |
Origin of Product |
United States |
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